(E)-8-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
(E)-8-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a purine core substituted with a dimethylaminobenzylidene hydrazinyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-8-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione typically involves a multi-step process. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then reacted with a suitable purine derivative under controlled conditions to yield the final product. The reaction conditions often require specific solvents, temperatures, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance production rates and maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
(E)-8-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in appropriate solvents.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted purine derivatives.
Scientific Research Applications
(E)-8-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and biological activity.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of (E)-8-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share some structural similarities and are known for their biological activities, particularly as fibroblast growth factor receptor inhibitors.
Diterpenoids: These compounds also exhibit unique biological activities and are used in various applications.
Uniqueness
(E)-8-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione is unique due to its specific structure, which combines a purine core with a dimethylaminobenzylidene hydrazinyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
8-[(2E)-2-[[4-(dimethylamino)phenyl]methylidene]hydrazinyl]-3-methyl-7-propylpurine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N7O2/c1-5-10-25-14-15(24(4)18(27)21-16(14)26)20-17(25)22-19-11-12-6-8-13(9-7-12)23(2)3/h6-9,11H,5,10H2,1-4H3,(H,20,22)(H,21,26,27)/b19-11+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZKMVPHXFMYSGN-YBFXNURJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(N=C1NN=CC3=CC=C(C=C3)N(C)C)N(C(=O)NC2=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C2=C(N=C1N/N=C/C3=CC=C(C=C3)N(C)C)N(C(=O)NC2=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N7O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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